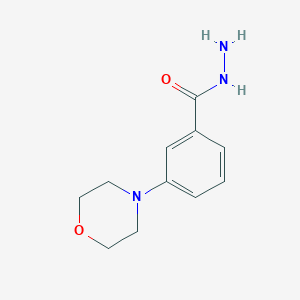

3-Morpholin-4-yl-benzoic acid hydrazide

描述

Synthesis Analysis

The synthesis of compounds related to 3-Morpholin-4-yl-benzoic acid hydrazide involves various chemical reactions. For instance, the condensation of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone with hydrazine hydrate leads to the formation of related compounds. Thiosemicarbazide derivatives are afforded by the reaction of these compounds with substituted isothiocyanates (Umut Salgın-Gökşen et al., 2007). Another example includes the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs, indicating the versatility of hydrazide-based syntheses (S. Joshi et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using various analytical techniques. For example, a study on benzofuran-morpholinomethyl-pyrazoline hybrids revealed significant insights into their molecular structure, contributing to our understanding of similar compounds (G. S. Hassan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-Morpholin-4-yl-benzoic acid hydrazide derivatives can lead to various products. For instance, the reaction of N-morpholinylacetic acid hydrazide with isothiocyanates results in biologically active thiosemicarbazide derivatives (O. Nurkenov et al., 2013). The reactivity of these compounds can be attributed to the presence of the morpholine group and the hydrazide moiety.

科学研究应用

Antibacterial and Antitubercular Potential

A study by Joshi et al. (2008) synthesized analogs of benzoic acid hydrazide, which were evaluated for in vitro antibacterial activity against various bacteria and screened for antitubercular activity. The findings indicated significant antibacterial and antitubercular activities for some compounds (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Antimicrobial Activity

A study conducted by Al‐Ghorbani et al. (2017) synthesized morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which were evaluated for anti-proliferative activity against various types of neoplastic cells. These compounds displayed significant antimicrobial properties (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Synthesis of Derivatives for Biological Activity

Research by AlKaissi, Khammas, & التميمي (2015) involved synthesizing a series of morpholine derivatives, including 2-(morpholin-4-yl)acetohydrazide, and evaluating their antibacterial and antifungal activities. The synthesized compounds showed promising biological activity (AlKaissi, Khammas, & التميمي, 2015).

Vasorelaxant Agents

Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, which were evaluated for their vasodilatation properties. These compounds exhibited significant vasorelaxant activities, offering potential therapeutic applications (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

属性

IUPAC Name |

3-morpholin-4-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNYFSLDILSTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428081 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-yl-benzoic acid hydrazide | |

CAS RN |

886494-35-5 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

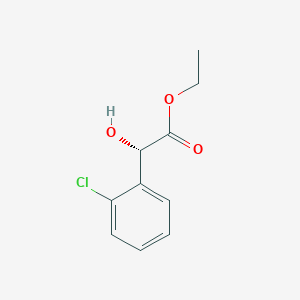

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

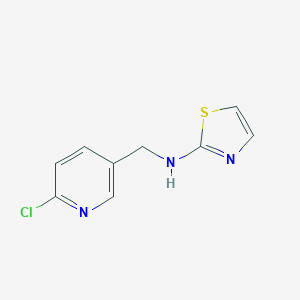

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)